Antimony triethoxide

Description

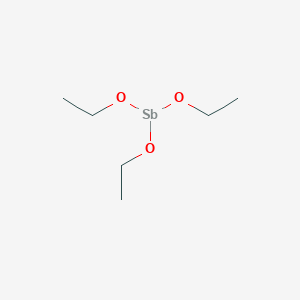

Structure

3D Structure of Parent

Properties

IUPAC Name |

antimony(3+);ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.Sb/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOJQVLHSPGMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146392 | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10433-06-4 | |

| Record name | Antimony triethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010433064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony triethoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Antimony Triethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony triethoxide, with the chemical formula Sb(OC₂H₅)₃, is an organometallic compound that serves as a versatile reagent and catalyst in various chemical syntheses. Its utility spans from materials science, where it is a precursor for atomic layer deposition of antimony-containing thin films, to organic synthesis, where it functions as an efficient catalyst. While antimony compounds have a historical role in medicine, the direct application of this compound in drug development is limited. However, its catalytic activity in the formation of complex organic molecules, such as siderophores, highlights its relevance to the broader field of pharmaceutical research and development. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Chemical Formula | C₆H₁₅O₃Sb |

| Molecular Weight | 256.94 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2][3] |

| Boiling Point | 95 °C at 11 mmHg[4][5] |

| Melting Point | 95 °C[2] |

| Density | 1.513 g/mL at 25 °C[4][5] |

| Refractive Index (n²⁰/D) | 1.495[6] |

| Solubility | Reacts with water[2] |

| CAS Number | 10433-06-4[1][2] |

Chemical Structure

This compound, like many metal alkoxides, tends to form dimeric structures in the solid state and in non-polar solvents. In this dimeric form, [Sb(OC₂H₅)₃]₂, each antimony atom is coordinated to four oxygen atoms. Two of the ethoxide groups act as bridging ligands between the two antimony centers, while the other four are terminal. This coordination environment results in a distorted trigonal bipyramidal geometry around each antimony atom, with the lone pair of electrons on the antimony(III) center occupying one of the equatorial positions.

Caption: Dimeric structure of this compound with bridging ethoxide groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the metathesis reaction between antimony(III) chloride and sodium ethoxide. This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and product.

Materials:

-

Antimony(III) chloride (SbCl₃)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

Anhydrous hexane

-

Schlenk line apparatus

-

Magnetic stirrer and stir bar

-

Cannula and syringes

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere, dissolve a known amount of sodium ethoxide in anhydrous ethanol in a Schlenk flask equipped with a magnetic stir bar.

-

In a separate Schlenk flask, dissolve a stoichiometric amount (1/3 molar equivalent) of antimony(III) chloride in anhydrous ethanol.

-

Slowly add the antimony(III) chloride solution to the stirred sodium ethoxide solution at room temperature using a cannula. The addition should be dropwise to control the exothermic reaction.

-

A white precipitate of sodium chloride (NaCl) will form upon addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.

-

Remove the precipitated NaCl by filtration under an inert atmosphere.

-

The solvent (ethanol) is then removed from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation (at approximately 95 °C and 11 mmHg) to obtain pure this compound as a colorless to pale yellow liquid.

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Application: Ester-Amide Exchange in Siderophore Synthesis

This compound has been demonstrated as an effective catalyst for ester-amide exchange reactions, a key step in the synthesis of the siderophore petrobactin.[2] Siderophores are high-affinity iron chelators produced by microorganisms and are of interest in drug development for their potential role in "Trojan horse" strategies to deliver antibiotics to bacteria.

Reaction Scheme: R-COOR' + R''-NH₂ --[Sb(OEt)₃]--> R-CONHR'' + R'-OH

Materials:

-

Ester substrate (e.g., a protected catechol ester)

-

Amine substrate (e.g., a protected spermidine (B129725) derivative)

-

This compound (catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Heating and stirring apparatus

Procedure:

-

Under an inert atmosphere, dissolve the ester and amine substrates in anhydrous toluene in a Schlenk flask.

-

Add a catalytic amount of this compound (typically 5-10 mol%) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) with stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired amide product.

Caption: A simplified proposed catalytic cycle for the this compound-mediated ester-amide exchange.

Relevance to Drug Development

While this compound is not a therapeutic agent itself, its role as a catalyst in the synthesis of complex molecules is of significant interest to drug development professionals. The efficient synthesis of petrobactin, a siderophore, is a prime example.[2] Siderophore-antibiotic conjugates are a promising area of research for overcoming antibiotic resistance in bacteria. By attaching an antibiotic to a siderophore, the drug can be actively transported into the bacterial cell, bypassing resistance mechanisms. The ability of this compound to facilitate key bond formations in the synthesis of these complex natural products underscores its value as a tool in the development of new therapeutic strategies.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and is a flammable liquid and vapor. It is also toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. "Synthesis and reactions of antimony allyloxides" by Matthew Alan Moser [researchrepository.wvu.edu]

- 5. people.bu.edu [people.bu.edu]

- 6. Catalytic Ester–Amide Exchange Using Group (IV) Metal Alkoxide–Activator Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Triethoxyantimony: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of triethoxyantimony (Sb(OCH₂CH₃)₃), also known as antimony(III) ethoxide. This organometallic compound serves as a valuable precursor and catalyst in various chemical transformations and materials science applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and describes analytical methods for purity assessment, tailored for professionals in research and development.

Synthesis of Triethoxyantimony

Triethoxyantimony can be synthesized through several routes, primarily from antimony(III) chloride (SbCl₃) or antimony(III) oxide (Sb₂O₃). The most common and effective laboratory-scale method involves the reaction of antimony(III) chloride with an alkoxide source, such as sodium ethoxide, or with ethanol (B145695) in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis from Antimony(III) Chloride and Sodium Ethoxide

This method relies on a salt metathesis reaction, where the chloride ligands on antimony are exchanged for ethoxide groups. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the reactants and products.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 23 g (1.0 mol) of sodium metal in 500 mL of absolute ethanol. The reaction is highly exothermic and produces hydrogen gas; therefore, it must be conducted in a well-ventilated fume hood with appropriate safety precautions. The dissolution is complete when all the sodium has reacted.

-

Reaction with Antimony(III) Chloride: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice bath. While stirring vigorously, slowly add a solution of 75.9 g (0.33 mol) of antimony(III) chloride dissolved in 200 mL of anhydrous diethyl ether or toluene (B28343) from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. A white precipitate of sodium chloride will form.

-

Isolation of the Product: Filter the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to remove the sodium chloride precipitate. Wash the precipitate with two 50 mL portions of anhydrous diethyl ether or toluene to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude triethoxyantimony is a colorless to pale yellow liquid.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |

| Antimony(III) Chloride | SbCl₃ | 228.13 | 0.33 | 75.9 |

| Sodium | Na | 22.99 | 1.0 | 23.0 |

| Ethanol | C₂H₅OH | 46.07 | - | 500 mL |

| Triethoxyantimony | Sb(OCH₂CH₃)₃ | 256.94 | - | Theoretical Yield: 84.8 g |

Table 1: Stoichiometry for the synthesis of triethoxyantimony from antimony(III) chloride and sodium ethoxide.

Synthesis from Antimony(III) Chloride and Ethanol with a Base

An alternative method involves the direct reaction of antimony(III) chloride with ethanol in the presence of a base, such as ammonia (B1221849) or a tertiary amine (e.g., triethylamine), to neutralize the HCl formed during the reaction.[1]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet, dissolve 75.9 g (0.33 mol) of antimony(III) chloride in 500 mL of a dry, inert solvent such as toluene or hexane (B92381).

-

Addition of Ethanol: Slowly add 46.1 g (1.0 mol) of absolute ethanol from the dropping funnel while stirring the mixture.

-

Introduction of Base: Cool the reaction mixture to 0-5 °C. Bubble anhydrous ammonia gas through the solution or slowly add 101 g (1.0 mol) of triethylamine. The base will react with the generated HCl to form ammonium (B1175870) chloride or triethylammonium (B8662869) chloride, which precipitates from the solution.

-

Reaction Completion and Isolation: After the addition of the base is complete, stir the reaction mixture at room temperature for 2-3 hours. Filter the mixture under an inert atmosphere to remove the salt precipitate.

-

Solvent Removal: Remove the solvent from the filtrate by distillation or under reduced pressure to obtain crude triethoxyantimony.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) / Volume (mL) |

| Antimony(III) Chloride | SbCl₃ | 228.13 | 0.33 | 75.9 g |

| Ethanol | C₂H₅OH | 46.07 | 1.0 | 46.1 g (58.4 mL) |

| Ammonia | NH₃ | 17.03 | ~1.0 | - |

| Triethoxyantimony | Sb(OCH₂CH₃)₃ | 256.94 | - | Theoretical Yield: 84.8 g |

Table 2: Stoichiometry for the synthesis of triethoxyantimony from antimony(III) chloride and ethanol with a base.

Purification of Triethoxyantimony

Crude triethoxyantimony is typically purified by vacuum distillation to remove any remaining solvent, unreacted starting materials, and byproducts. Due to its moisture sensitivity, all purification steps should be conducted under anhydrous conditions.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a vacuum distillation apparatus using dry glassware. The apparatus should include a round-bottom flask for the crude product, a short-path distillation head, a condenser, and a receiving flask. It is crucial to use a vacuum pump capable of reaching the required pressure.

-

Distillation: Transfer the crude triethoxyantimony to the distillation flask. Apply a vacuum and gently heat the flask using a heating mantle or an oil bath.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure. Triethoxyantimony has a reported boiling point of 95 °C at 11 mmHg and 71-73 °C at 0.5 Torr.[2][3] It is advisable to collect a small forerun and then the main fraction in a separate, pre-weighed receiving flask.

-

Storage: The purified triethoxyantimony should be stored under an inert atmosphere (e.g., in a sealed ampoule or a Schlenk flask) to prevent decomposition due to moisture.

| Property | Value |

| Boiling Point | 95 °C @ 11 mmHg[2] |

| Boiling Point | 71-73 °C @ 0.5 Torr[3] |

| Density | 1.513 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.495 |

Table 3: Physical properties of triethoxyantimony.

Analytical Characterization and Purity Assessment

The identity and purity of the synthesized triethoxyantimony should be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of triethoxyantimony.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) of the ethoxy groups. The integration of these signals should be in a 2:3 ratio.

-

¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals, one for the methylene carbon and one for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in triethoxyantimony. The spectrum should display strong absorption bands corresponding to C-H and C-O stretching vibrations of the ethoxy groups. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the absence of ethanol and water, confirming the purity of the product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to assess the purity of the distilled triethoxyantimony and to identify any volatile impurities. The gas chromatogram should show a single major peak corresponding to triethoxyantimony. The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Visualizing the Workflow

The general workflow for the synthesis and purification of triethoxyantimony can be visualized as follows:

Synthesis, Purification, and Analysis Workflow

Safety Considerations

-

Antimony Compounds: Antimony and its compounds are toxic. Handle antimony(III) chloride and triethoxyantimony in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Metal: Sodium reacts violently with water. Handle with care under anhydrous conditions.

-

Anhydrous Solvents: Diethyl ether is extremely flammable. Toluene and hexane are flammable. Work in a fume hood away from ignition sources.

-

Vacuum Distillation: Ensure that the glassware used for vacuum distillation is free of cracks or defects to prevent implosion. Use a safety shield.

This guide provides a detailed framework for the synthesis and purification of triethoxyantimony. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any of the described procedures.

References

An In-depth Technical Guide to the Safe Handling and Biological Effects of Antimony Triethoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological implications of Antimony triethoxide (CAS No. 10433-06-4). The information is intended to support laboratory safety and inform research and development activities where this organometallic compound is utilized.

Chemical and Physical Properties

This compound, with the chemical formula C₆H₁₅O₃Sb, is a colorless liquid.[1][2][3] It is known to be moisture-sensitive and will react with water.[1][4] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 10433-06-4 | [1][2][3][5][6] |

| Molecular Formula | C₆H₁₅O₃Sb | [7][8] |

| Molecular Weight | 256.94 g/mol | [2][3][5][7] |

| Appearance | Colorless liquid | [1] |

| Density | 1.513 g/mL at 25 °C | [2][3] |

| Boiling Point | 71-73 °C at 0.5 mmHg | [4] |

| Flash Point | 60 °C (140 °F) - closed cup | [2][5] |

| Solubility in Water | Reacts | [4] |

| Refractive Index (n20/D) | 1.495 | [2][3] |

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and is harmful if swallowed or inhaled.[5][7][9][10][11] It is also toxic to aquatic life with long-lasting effects.[7][9][10][11]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[5][7][9][10] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][7][9][10] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[7][9][10] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[7][9][10][11] |

Recommended Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat, and closed-toe shoes.[4] |

| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[9] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory setting.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimony, a novel nerve poison, triggers neuronal autophagic death via reactive oxygen species-mediated inhibition of the protein kinase B/mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. antimonytrioxide.com [antimonytrioxide.com]

- 4. Cardiovascular Effects of Environmental Metal Antimony: Redox Dyshomeostasis as the Key Pathogenic Driver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antimony Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound | C6H15O3Sb | CID 66326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Interactions of antimony with biomolecules and its effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility and Solvent Compatibility of Antimony(III) Ethoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antimony(III) ethoxide, with the chemical formula Sb(OC₂H₅)₃, is a versatile organometallic compound utilized in various chemical processes, including catalysis and as a precursor for advanced materials.[1] A thorough understanding of its solubility and compatibility with different solvents is paramount for its effective handling, application, and the successful design of experimental protocols. This technical guide provides a comprehensive overview of the solubility characteristics and solvent compatibility of antimony(III) ethoxide, supported by available data and general chemical principles.

Physicochemical Properties of Antimony(III) Ethoxide

A summary of the key physicochemical properties of antimony(III) ethoxide is presented in the table below.

| Property | Value |

| Chemical Formula | Sb(OC₂H₅)₃ |

| Molecular Weight | 256.94 g/mol |

| Appearance | Colorless liquid[1] |

| Boiling Point | 95 °C[1] |

| Specific Gravity | 1.524 g/mL[1] |

| CAS Number | 10433-06-4[1] |

Solubility of Antimony(III) Ethoxide

Quantitative solubility data for antimony(III) ethoxide in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical nature as a metal alkoxide and its documented applications, a qualitative understanding of its solubility can be established. Antimony(III) ethoxide is generally soluble in a variety of organic solvents.[2]

The following table summarizes the known and inferred solubility and compatibility of antimony(III) ethoxide in various solvent classes.

| Solvent Class | Specific Examples | Solubility/Compatibility | Notes |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts with water, leading to hydrolysis to form antimony oxides.[1][3] Undergoes transesterification with alcohols. |

| Polar Aprotic Solvents | Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for syntheses involving antimony(III) ethoxide.[4][5] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Utilized as a solvent in reactions catalyzed by antimony(III) ethoxide.[6] Toluene is mentioned as a solvent for related applications.[7] |

| Aliphatic Hydrocarbons | Pentane | Likely Soluble | Pentane is used for washing in related syntheses, suggesting the product is not highly soluble in it, but this does not preclude some degree of solubility.[7] |

Solvent Compatibility and Reactivity

The utility of antimony(III) ethoxide is intrinsically linked to its reactivity, particularly with protic solvents. Its high sensitivity to moisture necessitates handling under inert and dry conditions to prevent hydrolysis.

Hydrolysis

In the presence of water, antimony(III) ethoxide readily hydrolyzes to form antimony(III) oxide and ethanol. This reaction is typically rapid and exothermic.

Reaction: 2 Sb(OC₂H₅)₃ + 3 H₂O → Sb₂O₃ + 6 C₂H₅OH

Due to this reactivity, the use of rigorously dried solvents and inert atmospheres (e.g., nitrogen or argon) is crucial when working with this compound.

Transesterification

When dissolved in alcohols, antimony(III) ethoxide can undergo transesterification, where the ethoxide ligands are exchanged with the alkoxide groups of the solvent. For instance, in methanol, an equilibrium will be established, leading to the formation of antimony(III) methoxide (B1231860) and ethanol. This reactivity can be harnessed for the synthesis of other antimony alkoxides but must be considered when an alcohol is intended solely as a solvent.

Experimental Protocol: Determination of Solubility

While specific experimental data is scarce, a general protocol for determining the solubility of a liquid compound like antimony(III) ethoxide in various organic solvents can be outlined as follows. All procedures must be conducted under a dry, inert atmosphere.

Objective: To determine the solubility of antimony(III) ethoxide in a given solvent at a specific temperature.

Materials:

-

Antimony(III) ethoxide

-

Anhydrous solvent of interest

-

Dry glassware (e.g., vials, graduated cylinders, pipettes)

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance

-

Constant temperature bath

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas. Perform all manipulations within a glovebox or using Schlenk techniques.

-

Solvent Addition: In a tared vial, add a precise volume (e.g., 5.0 mL) of the anhydrous solvent.

-

Solute Addition: While stirring, add small, known volumes of antimony(III) ethoxide to the solvent. After each addition, allow the solution to equilibrate.

-

Observation: Continue adding antimony(III) ethoxide until the solution becomes saturated, indicated by the formation of a persistent second phase or turbidity that does not disappear upon further stirring.

-

Quantification: Record the total volume of antimony(III) ethoxide added to reach saturation.

-

Calculation: Calculate the solubility in terms of volume/volume percentage or, using the density, convert to a mass/volume basis (e.g., g/100 mL).

-

Temperature Control: For temperature-dependent solubility studies, perform the entire procedure within a constant temperature bath set to the desired temperature.

Logical Relationships in Solvent Compatibility

The compatibility of antimony(III) ethoxide with a solvent is primarily dictated by the solvent's protic or aprotic nature. A diagram illustrating this logical relationship is provided below.

References

In-depth Technical Guide on the Thermal Decomposition of Antimony Triethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony triethoxide, with the chemical formula Sb(OC₂H₅)₃, is an organometallic compound that serves as a precursor in various chemical syntheses and material science applications. Its utility, particularly in the formation of antimony-containing thin films and as a catalyst, is intrinsically linked to its thermal stability and decomposition characteristics. Understanding the thermal decomposition temperature and pathway of this compound is crucial for controlling reaction outcomes, ensuring process safety, and optimizing its application. This technical guide provides a comprehensive overview of the available knowledge regarding the thermal decomposition of this compound, including its decomposition products and a proposed experimental protocol for its detailed thermal analysis.

Physicochemical Properties and Decomposition Overview

This compound is a moisture-sensitive liquid. While a specific thermal decomposition temperature is not extensively reported in peer-reviewed literature, its decomposition behavior can be inferred from its applications and safety data.

| Property | Value |

| Chemical Formula | Sb(OC₂H₅)₃ |

| Molecular Weight | 256.94 g/mol |

| Boiling Point | 95 °C |

| Decomposition Products | Antimony(III) oxide (Sb₂O₃), Carbon dioxide (CO₂), Carbon monoxide (CO), Organic vapors |

The primary solid residue upon the thermal decomposition of this compound is antimony(III) oxide (Sb₂O₃). This is a key aspect of its use in applications such as a flame retardant synergist in lithium-ion batteries, where it decomposes to form a protective layer of antimony oxide[1]. The gaseous byproducts primarily consist of carbon oxides and other organic fragments from the ethoxide ligands.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is believed to proceed via a thermolysis reaction, where the antimony-oxygen bonds in the ethoxide ligands are cleaved. The overall reaction can be summarized as follows:

2 Sb(OC₂H₅)₃ (l) + 9 O₂ (g) → Sb₂O₃ (s) + 6 CO₂ (g) + 9 H₂O (g)

In an inert atmosphere, the decomposition would likely yield a mixture of organic products in addition to antimony oxide.

Below is a conceptual diagram illustrating the logical relationship of the thermal decomposition process.

Caption: Logical flow of the thermal decomposition of this compound.

Recommended Experimental Protocol for Thermal Analysis

To precisely determine the thermal decomposition temperature and profile of this compound, a detailed thermal analysis is required. The following outlines a recommended experimental protocol based on standard thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Objective: To determine the onset and peak decomposition temperatures, mass loss percentages, and thermal stability range of this compound.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)

-

Mass Spectrometer (MS) for evolved gas analysis (optional but recommended)

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Oxidizing gas supply (e.g., synthetic air)

Experimental Parameters:

| Parameter | Recommended Setting |

| Sample Mass | 5-10 mg |

| Crucible | Alumina or Platinum |

| Atmosphere | High-purity Nitrogen or Argon (for inert decomposition) and Synthetic Air (for oxidative decomposition) |

| Flow Rate | 50-100 mL/min |

| Heating Rate | 10 °C/min (a range of rates, e.g., 5, 15, 20 °C/min, can be used for kinetic studies) |

| Temperature Range | Ambient to 800 °C |

| Data Acquisition | Mass change (TGA), Heat flow (DTA/DSC), Evolved gas composition (MS) |

Procedure:

-

Sample Preparation: Due to its moisture sensitivity, handle and load the this compound sample into the TGA crucible within a glovebox or a dry, inert atmosphere.

-

Instrument Setup:

-

Place the prepared crucible in the TGA instrument.

-

Purge the system with the chosen atmosphere (inert or oxidizing) for a sufficient time to ensure a stable baseline.

-

-

Thermal Analysis:

-

Begin the heating program from ambient temperature to 800 °C at the specified heating rate.

-

Continuously record the sample mass, heat flow, and, if applicable, the mass-to-charge ratio of evolved gases.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (from the derivative of the TGA curve, DTG).

-

Calculate the percentage of mass loss at each decomposition step.

-

From the DTA/DSC curve, identify endothermic or exothermic events associated with phase transitions or decomposition.

-

If using a mass spectrometer, identify the gaseous species evolved at different temperatures to elucidate the decomposition mechanism.

-

The following flowchart illustrates the proposed experimental workflow.

Caption: Workflow for the thermal analysis of this compound.

Applications in Materials Science

The controlled thermal decomposition of this compound is leveraged in advanced material synthesis techniques such as Atomic Layer Deposition (ALD). In ALD, this compound can be used as a precursor to deposit thin films of antimony oxide (Sb₂O₃). The process relies on the precursor's sufficient volatility and thermal stability to be transported into a reaction chamber, where it then decomposes on a heated substrate in a self-limiting manner. This application underscores the importance of understanding its thermal behavior for the fabrication of high-quality electronic and optical materials.

Conclusion

While specific, publicly available quantitative data on the thermal decomposition temperature of this compound is limited, a clear understanding of its decomposition products and pathway can be established. The primary solid product is antimony(III) oxide, with gaseous byproducts including carbon oxides and organic fragments. For researchers and professionals requiring precise thermal stability data, the experimental protocol outlined in this guide provides a robust framework for conducting a thorough thermal analysis using TGA/DTA. Such an investigation is essential for the continued development and optimization of processes utilizing this compound, from catalysis to advanced materials synthesis.

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Antimony Triethoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony triethoxide, Sb(OCH₂CH₃)₃, is a metal alkoxide that serves as a precursor in the synthesis of various antimony-containing materials, including antimony oxides and multicomponent ceramics. The hydrolysis of this compound is a critical step in these syntheses, particularly in sol-gel processes, where it leads to the formation of antimony-oxygen networks. Understanding the mechanism of this hydrolysis is paramount for controlling the structure and properties of the final materials. This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of this compound, including the reaction pathway, influencing factors, and relevant experimental methodologies. While specific kinetic and thermodynamic data for this compound are scarce in the literature, this guide draws upon the well-established principles of metal alkoxide chemistry and data from analogous antimony compounds to provide a thorough understanding of the process.

Core Hydrolysis and Condensation Mechanism

The hydrolysis of this compound is a multistep process that can be broadly divided into two main stages: hydrolysis and condensation. These reactions occur concurrently and are influenced by several factors, including the water-to-alkoxide ratio, catalyst (acid or base), temperature, and solvent.

Hydrolysis

The initial step involves the nucleophilic attack of water on the antimony atom, leading to the replacement of an ethoxide group (-OCH₂CH₃) with a hydroxyl group (-OH). This is a substitution reaction that can proceed stepwise, replacing one, two, or all three ethoxide groups.

Step 1: First Hydrolysis Sb(OCH₂CH₃)₃ + H₂O ⇌ Sb(OCH₂CH₃)₂(OH) + CH₃CH₂OH

Step 2: Second Hydrolysis Sb(OCH₂CH₃)₂(OH) + H₂O ⇌ Sb(OCH₂CH₃)(OH)₂ + CH₃CH₂OH

Step 3: Third Hydrolysis Sb(OCH₂CH₃)(OH)₂ + H₂O ⇌ Sb(OH)₃ + CH₃CH₂OH

The reactivity of this compound towards hydrolysis is generally high due to the positive partial charge on the antimony atom and the presence of lone pairs of electrons on the oxygen atoms of the water molecules.

Condensation

Following hydrolysis, the resulting hydroxylated antimony species can undergo condensation reactions to form Sb-O-Sb bridges, known as oxo bridges. This process eliminates a small molecule, typically water (oxolation) or ethanol (B145695) (alkoxolation), and leads to the formation of a polymeric network.

1. Oxolation (Water Condensation): Two hydroxyl groups react to form an oxo bridge and a water molecule. (OCH₂CH₃)₂(OH)Sb-OH + HO-Sb(OH)(OCH₂CH₃) ⇌ (OCH₂CH₃)₂(OH)Sb-O-Sb(OH)(OCH₂CH₃) + H₂O

2. Alkoxolation (Alcohol Condensation): A hydroxyl group reacts with an ethoxide group to form an oxo bridge and an ethanol molecule. (OCH₂CH₃)₂(OH)Sb-OH + CH₃CH₂O-Sb(OCH₂CH₃)₂ ⇌ (OCH₂CH₃)₂(OH)Sb-O-Sb(OCH₂CH₃)₂ + CH₃CH₂OH

These condensation reactions continue, leading to the growth of larger oligomeric and polymeric species, eventually forming a three-dimensional network characteristic of a gel.

Signaling Pathway Diagram of Hydrolysis and Condensation

Caption: Hydrolysis and condensation pathway of this compound.

Quantitative Data Summary

| Equilibrium Reaction | log K (at 298 K and infinite dilution) | Reference |

| Sb(OH)₃ + H⁺ ⇌ Sb(OH)₂⁺ + H₂O | 1.371 | [1] |

| Sb(OH)₃ + H₂O ⇌ Sb(OH)₄⁻ + H⁺ | -11.70 | [1] |

| 0.5 Sb₂O₃(cubic,s) + 1.5 H₂O ⇌ Sb(OH)₃ | -11.40 | [1] |

| 0.5 Sb₂O₃(rhombic,s) + 1.5 H₂O ⇌ Sb(OH)₃ | -8.72 | [1] |

Note: The equilibrium constants indicate that in neutral to alkaline conditions, the formation of antimony hydroxide (B78521) and its subsequent deprotonation are favored.

Experimental Protocols

Studying the hydrolysis of this compound typically involves sol-gel synthesis followed by characterization of the intermediates and final products.

Sol-Gel Synthesis of Antimony Oxide

This protocol describes a general method for preparing antimony oxide from this compound.

Materials:

-

This compound (Sb(OCH₂CH₃)₃)

-

Absolute ethanol (solvent)

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NH₄OH, optional)

Procedure:

-

Dissolve a known amount of this compound in absolute ethanol in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.

-

In a separate container, prepare a solution of deionized water in ethanol. The molar ratio of water to this compound can be varied to control the hydrolysis rate and the properties of the final product. A catalyst can be added to this solution if desired.

-

Slowly add the water/ethanol solution to the this compound solution while stirring vigorously.

-

Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific period to allow for hydrolysis and condensation to occur. The formation of a gel indicates the creation of a continuous solid network.

-

The resulting gel can be aged for a period to strengthen the network.

-

The gel is then dried to remove the solvent and any remaining byproducts. This can be done at ambient pressure (to form a xerogel) or under supercritical conditions (to form an aerogel).

-

The dried gel can be calcined at elevated temperatures to produce crystalline antimony oxide.

In-situ Monitoring of Hydrolysis and Condensation

To study the mechanism in detail, in-situ monitoring techniques are employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR can be used to monitor the consumption of ethoxide groups and the formation of ethanol.

-

¹⁷O NMR can provide information about the different oxygen environments (e.g., Sb-OH, Sb-O-Sb).

-

Protocol: The reaction is carried out directly in an NMR tube. Spectra are acquired at different time intervals to track the changes in the concentrations of reactants, intermediates, and products.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR is used to identify the functional groups present during the reaction.

-

The disappearance of Sb-O-C stretching vibrations and the appearance of broad O-H stretching bands indicate hydrolysis. The formation of Sb-O-Sb stretching bands signifies condensation.

-

Protocol: The reaction mixture is analyzed at different stages using an ATR-FTIR probe or by taking aliquots and preparing samples for transmission or reflection measurements.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The hydrolysis of this compound is a complex process involving a series of hydrolysis and condensation reactions that ultimately lead to the formation of an antimony oxide network. While specific quantitative data for this particular alkoxide remains an area for further research, the general mechanistic principles are well-understood from the broader field of metal alkoxide chemistry. By carefully controlling the reaction parameters and employing appropriate analytical techniques, researchers can manipulate the hydrolysis and condensation pathways to tailor the properties of the resulting antimony-based materials for a wide range of applications in research, drug development, and materials science.

References

Antimony Triethoxide: Molecular Weight and Formula

Antimony triethoxide, a chemical compound used in various industrial applications, possesses a specific molecular structure and weight that are crucial for its handling and application in research and development.

The chemical formula for this compound is C6H15O3Sb.[1][2] This formula indicates that each molecule is composed of six carbon atoms, fifteen hydrogen atoms, three oxygen atoms, and one antimony atom. An alternative representation of the formula is Sb(OC2H5)3.[3][4]

The molecular weight of this compound is 256.94 g/mol .[1][2][4][5] This value is a sum of the atomic weights of all the atoms present in a single molecule of the compound.

For researchers and professionals in drug development, precise knowledge of these properties is fundamental for stoichiometric calculations in chemical reactions and for the characterization of materials.

| Property | Value |

| Molecular Formula | C6H15O3Sb or Sb(OC2H5)3[1][2][3][4] |

| Molecular Weight | 256.94 g/mol [1][2][4][5] |

References

Spectroscopic Analysis of Antimony Triethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony triethoxide, Sb(OCH₂CH₃)₃, is an organometallic compound that serves as a precursor in the synthesis of various antimony-containing materials, including catalysts and semiconductors. A thorough understanding of its structural and vibrational properties is crucial for its application in materials science and potentially in drug development, where antimony compounds have a history of use. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—as they apply to the characterization of this compound. Due to the limited availability of published, quantitative spectroscopic data for this specific compound, this guide will focus on the expected spectral features and detailed experimental protocols for acquiring and interpreting the data.

Spectroscopic Data of this compound

While specific, publicly available high-resolution spectra for this compound are scarce, the expected spectroscopic characteristics can be inferred from the known properties of ethoxide ligands and general principles of coordination chemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -OCH₂ CH₃ | ~3.5 - 4.5 | Quartet (q) | ~7 |

| ¹H | -OCH₂CH₃ | ~1.2 - 1.5 | Triplet (t) | ~7 |

| ¹³C | -OCH₂ CH₃ | ~60 - 70 | - | - |

| ¹³C | -OCH₂CH₃ | ~15 - 25 | - | - |

Note: Predicted values are based on typical ranges for ethoxide groups and may vary depending on the solvent and experimental conditions.

Table 2: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Activity |

| C-H stretching | 2850 - 3000 | IR and Raman active |

| C-H bending | 1350 - 1480 | IR and Raman active |

| C-O stretching | 1050 - 1150 | Strong in IR, weaker in Raman |

| Sb-O stretching | 500 - 700 | Strong in both IR and Raman |

| O-C-C bending | 850 - 950 | IR and Raman active |

| Sb-O-C bending | 200 - 400 | IR and Raman active |

Experimental Protocols

Given the air- and moisture-sensitive nature of this compound, appropriate handling techniques are critical for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the identity and purity of this compound.

Methodology:

-

Sample Preparation (Inert Atmosphere):

-

All glassware, including the NMR tube and cap, must be rigorously dried in an oven at >100°C for several hours and allowed to cool in a desiccator.

-

The NMR solvent (e.g., deuterated chloroform, CDCl₃, or deuterated benzene, C₆D₆) must be anhydrous. Use of a freshly opened sealed bottle or solvent dried over molecular sieves is recommended.

-

All sample manipulations should be performed under an inert atmosphere, either in a glovebox or using Schlenk line techniques.

-

In a glovebox, accurately weigh a small amount of this compound (typically 5-10 mg) into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL) to dissolve the sample.

-

Transfer the solution to the NMR tube and securely cap it.

-

If using a Schlenk line, the NMR tube can be attached to the line via a rubber septum or a specialized NMR tube adapter. The tube is evacuated and backfilled with inert gas several times before introducing the solvent and sample via syringe. Young's tap NMR tubes are highly recommended for maintaining an inert atmosphere over longer periods.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in this compound.

Methodology:

-

Sample Preparation:

-

Due to its reactivity with moisture, preparing a KBr pellet is not recommended.

-

Neat Liquid Film (for liquid samples): In a dry environment (e.g., a glovebox or under a stream of inert gas), a drop of liquid this compound can be placed between two dry salt plates (e.g., NaCl or KBr). The plates are then pressed together to form a thin film.

-

Solution: A solution of this compound in a dry, IR-transparent solvent (e.g., carbon tetrachloride or chloroform) can be prepared in a glovebox. The solution is then injected into a sealed liquid IR cell. A spectrum of the solvent should be run separately for background subtraction.

-

-

Data Acquisition:

-

The prepared sample is placed in the IR spectrometer.

-

A background spectrum (of the empty salt plates or the solvent-filled cell) should be recorded.

-

The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to the IR spectrum, particularly for the Sb-O framework.

Methodology:

-

Sample Preparation:

-

This compound can be analyzed directly in a sealed glass capillary or NMR tube to prevent atmospheric exposure.

-

The sample is carefully transferred to the capillary or tube under an inert atmosphere.

-

The container is then sealed.

-

-

Data Acquisition:

-

The sealed sample is placed in the Raman spectrometer.

-

The sample is irradiated with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

The scattered light is collected and analyzed to generate the Raman spectrum. The use of a near-infrared laser can help to minimize fluorescence if the sample is colored or contains fluorescent impurities.[1]

-

Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an air-sensitive compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The spectroscopic characterization of this compound requires careful handling due to its sensitivity to air and moisture. While published quantitative data is limited, a combination of ¹H and ¹³C NMR, IR, and Raman spectroscopy provides a powerful toolkit for confirming its structure and assessing its purity. The experimental protocols and expected spectral features outlined in this guide serve as a valuable resource for researchers working with this and related metal alkoxide compounds.

References

Commercial Suppliers of High-Purity Antimony Triethoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity antimony triethoxide (CAS No. 10433-06-4), a specialty organometallic compound with growing applications in materials science and catalysis. This document details available purity levels, summarizes key experimental protocols, and visualizes relevant workflows and chemical relationships for researchers, scientists, and drug development professionals. While antimony compounds have a long history in medicine, particularly in the treatment of leishmaniasis, the applications of high-purity this compound are predominantly in advanced materials and chemical synthesis.[1]

Introduction to this compound

This compound, also known as antimony(III) ethoxide or triethoxyantimony, is a clear, pale yellow, moisture-sensitive liquid.[1] Its chemical formula is Sb(OC₂H₅)₃. This organometallic compound serves as a precursor for the deposition of antimony-containing thin films, acts as a catalyst in organic synthesis, and has been investigated as a flame-retardant additive.[1] Notably, it can thermally decompose to form antimony trioxide (Sb₂O₃), a widely used flame retardant and catalyst.[1]

Commercial Suppliers and Specifications

Several chemical suppliers offer high-purity this compound, primarily for research and development purposes. The following table summarizes the specifications from various commercial suppliers.

| Supplier | Product Name | Purity | CAS Number | Formula | Additional Information |

| ProChem, Inc. | Antimony (III) Ethoxide | 99.99+% | 10433-06-4 | Sb(OC₂H₅)₃ | Described as a clear pale yellow liquid; moisture-sensitive and combustible.[1] |

| Noah Chemicals | ANTIMONY (III) ETHOXIDE | 99.99% | 10433-06-4 | Sb(OC₂H₅)₃ | Available as a liquid.[2] |

| Sigma-Aldrich | Antimony(III) ethoxide | Not specified | 10433-06-4 | Sb(OC₂H₅)₃ | Provided as a liquid with a refractive index of n20/D 1.495 and a density of 1.513 g/mL at 25 °C. |

| Strem Chemicals | Antimony(III) ethoxide | 99% | 10433-06-4 | Sb(OC₂H₅)₃ | Listed for applications in CVD & ALD.[3] |

Key Applications and Experimental Protocols

High-purity this compound is utilized in several advanced applications, each with specific experimental considerations.

Atomic Layer Deposition (ALD) of Antimony Thin Films

This compound is a suitable precursor for the atomic layer deposition of high-purity antimony thin films. These films are noted for their high electrical conductivity.[1]

Experimental Protocol:

-

Precursor Delivery: this compound is introduced into the ALD reactor as a vapor. The precursor is typically heated to ensure a stable vapor pressure.

-

Co-reactant: A co-reactant, such as tris(trimethylsilyl)antimony, is pulsed into the reactor.[1]

-

Deposition Cycle: The ALD cycle consists of sequential pulses of this compound and the co-reactant, separated by purge steps with an inert gas (e.g., nitrogen or argon) to remove unreacted precursors and byproducts.

-

Substrate Temperature: The substrate is maintained at a specific temperature to facilitate the surface reactions.

-

Film Growth: The process is repeated for a set number of cycles to achieve the desired film thickness.

Catalysis in Organic Synthesis

This compound has been demonstrated as an effective catalyst in organic reactions, such as ester-amide exchange.[1]

Experimental Protocol:

-

Reaction Setup: The ester and amide substrates are dissolved in an appropriate solvent in a reaction vessel.

-

Catalyst Introduction: A catalytic amount of this compound is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating to proceed at a reasonable rate.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, crystallization, or column chromatography.

Flame Retardant Synergist in Lithium-Ion Batteries

Recent research has explored the use of this compound as a flame-retardant synergist in the electrolytes of lithium-ion batteries to improve safety.[1]

Mechanism of Action:

-

Electrolyte Formulation: this compound is incorporated into the battery electrolyte, often along with a fluorinated flame retardant such as fluoroethylene carbonate.[1]

-

Thermal Decomposition: Under thermal stress (e.g., overheating of the battery), the this compound decomposes to form antimony trioxide (Sb₂O₃).[1]

-

Synergistic Action: The in-situ generated antimony trioxide catalyzes the defluorination of the co-flame retardant.[1]

-

Combustion Suppression: This catalytic process suppresses combustion and flame propagation, thereby enhancing the safety of the battery.[1]

Conclusion

High-purity this compound is a specialized chemical with significant potential in materials science and catalysis. Its role as a precursor for thin films, a catalyst in organic synthesis, and a novel flame retardant highlights its versatility. For researchers and professionals in drug development, while direct applications are less common than for other antimony compounds, understanding the synthesis and catalytic properties of organoantimony compounds can inform the design of novel therapeutic agents. The commercial availability of high-purity grades from various suppliers facilitates further research and development in these exciting areas.

References

Methodological & Application

Application Notes and Protocols for Antimony Triethoxide in Atomic Layer Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony-containing thin films are gaining significant interest in various fields, including electronics, optoelectronics, and thermoelectrics. Their applications range from phase-change memory and transparent conductive oxides to thermoelectric materials. Atomic Layer Deposition (ALD) is an ideal technique for depositing high-quality, conformal thin films of these materials with precise thickness control at the atomic level. Antimony triethoxide, Sb(OC₂H₅)₃, is a promising precursor for the ALD of various antimony-based thin films due to its volatility and reactivity. This document provides detailed application notes and protocols for the use of this compound as a precursor in ALD processes.

Overview of this compound as an ALD Precursor

This compound (Sb(OEt)₃) is a liquid precursor that can be used for the deposition of antimony oxide (Sb₂O₃), antimony telluride (Sb₂Te₃), and elemental antimony (Sb) films. Its chemical structure is shown below:

Caption: Molecular structure of this compound.

Applications

Thin films deposited using this compound have several potential applications:

-

Antimony Oxide (Sb₂O₃): Used as a dielectric material, in gas sensors, and as a flame retardant.[1][2]

-

Antimony Telluride (Sb₂Te₃): A well-known thermoelectric material for waste heat recovery and cooling applications.

-

Elemental Antimony (Sb): A key component in phase-change memory devices.[3]

Experimental Protocols

Protocol 1: Atomic Layer Deposition of Antimony Oxide (Sb₂O₃)

This protocol describes the deposition of antimony oxide using this compound and ozone (O₃) as the co-reactant.[4]

1. Substrate Preparation:

- Clean the substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., RCA clean for Si).

- Ensure the substrate is free of organic and particulate contamination.

- Load the substrate into the ALD reactor.

2. ALD Process Parameters:

- A summary of the process parameters is provided in the table below. These are starting parameters and may require optimization for specific reactor configurations and desired film properties.

| Parameter | Value | Notes |

| Precursor | This compound (Sb(OEt)₃) | Liquid precursor |

| Co-reactant | Ozone (O₃) | Can be generated in-situ from O₂ |

| Substrate Temperature | 100 - 200 °C[4] | The ALD window needs to be determined empirically. |

| Sb(OEt)₃ Source Temperature | 70 - 90 °C | Adjust to achieve adequate vapor pressure. |

| Sb(OEt)₃ Pulse Time | 0.5 - 2.0 s | Optimize for saturation. |

| Purge Time after Sb(OEt)₃ | 5 - 20 s | Ensure complete removal of precursor and byproducts. |

| O₃ Pulse Time | 0.5 - 2.0 s | Optimize for saturation. |

| Purge Time after O₃ | 5 - 20 s | Ensure complete removal of co-reactant and byproducts. |

| Chamber Pressure | 1 - 5 Torr | |

| Carrier Gas | N₂ or Ar | High purity (99.999% or higher) |

| Expected Growth per Cycle (GPC) | 0.1 - 0.5 Å/cycle | Highly dependent on process parameters. |

3. ALD Cycle:

The ALD cycle for Sb₂O₃ consists of four sequential steps:

-

Pulse Sb(OEt)₃ into the reactor.

-

Purge the reactor with an inert gas.

-

Pulse O₃ into the reactor.

-

Purge the reactor with an inert gas.

This cycle is repeated to achieve the desired film thickness.

Caption: ALD cycle for the deposition of Sb₂O₃.

4. Post-Deposition Characterization:

- Thickness and Refractive Index: Ellipsometry.

- Composition: X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX).

- Crystallinity: X-ray Diffraction (XRD) or Grazing Incidence X-ray Diffraction (GIXRD).

- Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

Protocol 2: Atomic Layer Deposition of Antimony Telluride (Sb₂Te₃)

This protocol describes a pseudo-ALD process for the deposition of antimony telluride using this compound and a tellurium precursor, such as bis(trimethylsilyl)telluride ((Me₃Si)₂Te), with the assistance of ammonia (B1221849) (NH₃).[3]

1. Substrate Preparation:

- Follow the same substrate preparation steps as in Protocol 1.

2. ALD Process Parameters:

| Parameter | Value | Notes |

| Antimony Precursor | This compound (Sb(OEt)₃) | |

| Tellurium Precursor | Bis(trimethylsilyl)telluride ((Me₃Si)₂Te) | |

| Co-injected Gas | Ammonia (NH₃) | Co-injected with both precursors.[3] |

| Substrate Temperature | > 150 °C[3] | |

| Sb(OEt)₃ Source Temperature | 70 - 90 °C | Adjust for adequate vapor pressure. |

| (Me₃Si)₂Te Source Temperature | 50 - 70 °C | Adjust for adequate vapor pressure. |

| Pulse/Purge Times | To be optimized | Start with pulse times of 1-3 s and purge times of 10-30 s. |

| Carrier Gas | N₂ or Ar | |

| Expected Growth per Cycle (GPC) | Varies with NH₃ co-injection[3] |

3. Pseudo-ALD Cycle:

The deposition mechanism involves the formation of an Sb-O/Sb-Sb layer upon injection of Sb(OEt)₃ and NH₃, which is then converted to Sb₂Te₃ upon the pulse of the Te-precursor and NH₃.[3]

Caption: Pseudo-ALD cycle for Sb₂Te₃ deposition.

4. Post-Deposition Characterization:

- Similar characterization techniques as in Protocol 1, with additional focus on thermoelectric property measurements (Seebeck coefficient, electrical conductivity).

Proposed Reaction Mechanism for Sb₂O₃ ALD

The reaction mechanism for ALD of Sb₂O₃ from Sb(OEt)₃ and O₃ is believed to proceed through a two-step surface reaction.

Step A: Sb(OEt)₃ Pulse this compound reacts with the hydroxylated surface (-OH groups) to form a surface-bound antimony species, releasing ethanol (B145695) as a byproduct.

Step B: O₃ Pulse Ozone reacts with the surface-bound species, removing the remaining ethoxy ligands and forming antimony oxide. This step also regenerates the surface hydroxyl groups for the next ALD cycle.

Caption: Proposed surface reaction mechanism for Sb₂O₃ ALD.

Data Presentation

Summary of ALD Processes using this compound

| Film Material | Precursor | Co-reactant | Deposition Temp. (°C) | Notes | Reference |

| Sb₂O₃ | Sb(OEt)₃ | O₃ | 100 - 200 | Potential for dielectric applications. | [4] |

| Sb₂Te₃ | Sb(OEt)₃ | (Me₃Si)₂Te | > 150 | NH₃ co-injection enhances growth. | [3] |

| Elemental Sb | Sb(OEt)₃ | (Me₃Si)₃Sb | 60 - 80 | Low-temperature process for phase-change materials. |

Concluding Remarks

This compound is a versatile precursor for the atomic layer deposition of a range of antimony-containing thin films. The protocols and data presented here provide a starting point for researchers to develop and optimize ALD processes for their specific applications. Further investigation into the precursor chemistry and process-property relationships will undoubtedly expand the utility of this compound in advanced materials synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced pseudo-atomic layer deposition of antimony telluride thin films by co-injecting NH3 gas with both precursors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. KR20180018597A - Atomic layer deposition of antimony oxide films - Google Patents [patents.google.com]

- 4. Low-temperature ALD of highly conductive antimony films through the reaction of silylamide with alkoxide and alkylamide precursors | TU Dresden [fis.tu-dresden.de]

Application Notes and Protocols for Atomic Layer Deposition of Antimony Oxide Thin Films using Antimony(III) Ethoxide and Ozone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxide (Sb₂Oₓ) thin films are gaining interest for a variety of applications, from semiconductor devices to emerging biomedical technologies. Atomic Layer Deposition (ALD) offers a compelling method for the synthesis of these films due to its precise thickness control at the atomic level, conformality on complex topographies, and relatively low deposition temperatures. This document provides a detailed guide to the ALD of antimony oxide thin films using antimony(III) ethoxide (Sb(OC₂H₅)₃) as the antimony precursor and ozone (O₃) as the oxidant.

The resulting films, typically Sb₂O₃, can be utilized in several advanced applications. In the semiconductor industry, they serve as etch stop layers, sacrificial layers, and as solid-state doping sources for fabricating devices like FinFETs.[1] For professionals in drug development and biomedical research, antimony oxide nanoparticles are under investigation for their potential in drug delivery systems and cancer therapy, attributed to their unique properties and biocompatibility.[2] However, it is crucial to note that antimony trioxide (Sb₂O₃) is classified as a suspected human carcinogen, and appropriate safety measures must be taken during handling and application.[3]

Data Presentation

While specific quantitative data for the Sb(OC₂H₅)₃ and ozone ALD process is not widely published, the following tables provide data for a related antimony oxide ALD process using tris(dimethylamido)antimony (Sb(NMe₂)₃) and ozone, which can serve as a useful reference. Additionally, general properties of Sb₂O₃ are included.

Table 1: ALD Process Parameters for Antimony Oxide (Sb₂O₅) using Sb(NMe₂)₃ and Ozone [4]

| Parameter | Value | Notes |

| Antimony Precursor | tris(dimethylamido)antimony (Sb(NMe₂)₃) | --- |

| Oxidant | Ozone (O₃) | --- |

| Deposition Temperature | 120 °C | A relatively high growth per cycle was observed in the range of 120-270°C. |

| Growth Per Cycle (GPC) | ~1.85 Å/cycle | This value can be used as an initial estimate for process characterization. |

Table 2: Physical and Optical Properties of Antimony Oxides

| Property | Value | Compound | Reference |

| Refractive Index | 1.85 @ 1000 nm - 2.15 @ 300 nm | Sb₂O₅ (from Sb(NMe₂)₃/O₃ ALD) | [4] |

| Refractive Index | 2.087 (α-form), 2.35 (β-form) | Sb₂O₃ (bulk) | [3] |

| Density | 5.2 g/cm³ (α-form), 5.67 g/cm³ (β-form) | Sb₂O₃ (bulk) | [3] |

| Melting Point | 656 °C | Sb₂O₃ (bulk) | [3] |

| Boiling Point | 1,425 °C (sublimes) | Sb₂O₃ (bulk) | [3] |

Experimental Protocols

The following protocols are based on general ALD practices for metal oxides using ozone and should be optimized for the specific ALD reactor in use.

Substrate Preparation

-

Cleaning: Substrates (e.g., silicon wafers, glass slides) should be thoroughly cleaned to remove organic and particulate contamination. A common procedure for silicon wafers involves:

-

Sonication in acetone (B3395972) for 10 minutes.

-

Sonication in isopropanol (B130326) for 10 minutes.

-

Rinsing with deionized (DI) water.

-

Drying with a stream of dry nitrogen (N₂).

-

Optional: A piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment can be used to create a hydrophilic, hydroxyl-terminated surface, which is favorable for ALD nucleation. Extreme caution must be exercised when handling piranha solution.

-

-

Loading: Immediately transfer the cleaned and dried substrates into the ALD reactor to minimize re-contamination.

ALD Process for Antimony Oxide

-

System Purge: Purge the reactor with a high-purity inert gas (e.g., N₂ or Ar) to establish an inert atmosphere.

-

Heating:

-

Heat the ALD reactor to the desired deposition temperature, typically in the range of 100-200°C .[1]

-

Heat the antimony(III) ethoxide precursor. The precursor temperature will depend on its vapor pressure characteristics and the design of the ALD system. A starting point would be in the range of 70-100°C , but this must be optimized to achieve a sufficient vapor pressure without causing thermal decomposition.

-

-

Deposition Cycle: The ALD process consists of repeating a sequence of four steps. The pulse and purge times provided below are estimates and must be optimized for the specific reactor geometry and pumping speed to ensure self-limiting growth.

-

Step 1: Sb(OC₂H₅)₃ Pulse: Introduce Sb(OC₂H₅)₃ vapor into the reactor.

-

Estimated Pulse Time: 0.5 - 2.0 seconds.

-

-

Step 2: Inert Gas Purge: Purge the reactor with inert gas to remove any unreacted Sb(OC₂H₅)₃ and gaseous byproducts.

-

Estimated Purge Time: 5 - 20 seconds.

-

-

Step 3: Ozone (O₃) Pulse: Introduce ozone into the reactor to react with the chemisorbed antimony precursor on the substrate surface.

-

Estimated Pulse Time: 0.5 - 2.0 seconds.

-

-

Step 4: Inert Gas Purge: Purge the reactor with inert gas to remove unreacted ozone and reaction byproducts.

-

Estimated Purge Time: 5 - 20 seconds.

-

-

-

Number of Cycles: Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the Growth Per Cycle (GPC). The GPC must be experimentally determined by depositing a film with a known number of cycles and measuring its thickness.

Post-Deposition Characterization

-

Thickness and Refractive Index: Use spectroscopic ellipsometry to measure the film thickness and refractive index.

-

Composition and Stoichiometry: X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and oxidation states of antimony and oxygen in the film.

-

Crystallinity: X-ray Diffraction (XRD) can be used to assess the crystallinity of the deposited films. ALD films grown at lower temperatures are often amorphous.

-

Morphology and Roughness: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to characterize the surface morphology and roughness of the films.

Visualizations

ALD Cycle Diagram

Caption: The four-step ALD cycle for antimony oxide deposition.

Experimental Workflow Diagram

Caption: A typical workflow for ALD thin film fabrication.

References

Application Notes and Protocols for MOCVD of Antimony-Containing Films Using Antimony Triethoxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the Metal-Organic Chemical Vapor Deposition (MOCVD) of antimony-containing films utilizing antimony triethoxide (Sb(OC₂H₅)₃) as a precursor. This document is intended to serve as a foundational guide for researchers in materials science and professionals in drug development exploring the applications of antimony-based thin films.

Introduction

Antimony-containing thin films, including oxides and sulfides, are gaining significant interest due to their diverse applications in electronics, optoelectronics, and sensing. Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films with precise control over thickness and composition. This compound is a viable metal-organic precursor for this process.

Precursor Properties: this compound

A critical parameter for MOCVD is the vapor pressure of the precursor, which dictates its transport to the reaction chamber. The vapor pressure of this compound is noted to be 1 Torr at 95°C[1]. This information is crucial for determining the appropriate bubbler temperature to ensure adequate and stable precursor delivery.

MOCVD of Antimony and Antimony Oxide Films

The thermal decomposition of this compound in a MOCVD reactor can lead to the deposition of either elemental antimony or various antimony oxides, depending on the process conditions. The deposition temperature is a key factor in determining the final film composition.

Quantitative Data Summary

The following table summarizes the key deposition parameters and resulting film compositions based on available literature.

| Precursor | Co-reactant | Substrate Temperature (°C) | Resulting Film | Pressure | Reference |

| This compound | None | 500 - 550 | Antimony Metal | Atmospheric | [2][3] |

| This compound | O₂ | 600 | Sb₆O₁₃ | Atmospheric | [2][3][4] |

| Antimony (III) n-butoxide | None | 500 - 550 | Sb₂O₃ | Atmospheric | [2][4] |

Experimental Protocol: MOCVD of Antimony Metal

This protocol outlines the steps for depositing elemental antimony films using this compound.

Objective: To deposit a thin film of metallic antimony.

Materials:

-

This compound (Sb(OC₂H₅)₃) precursor

-

Inert carrier gas (e.g., Nitrogen or Argon)

-

Substrates (e.g., Silicon, glass)

-

MOCVD reactor system

Protocol:

-

Substrate Preparation:

-

Clean the substrates using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

-

Dry the substrates with a stream of nitrogen gas.

-

Load the substrates into the MOCVD reactor.

-

-

Precursor Handling:

-

Fill a stainless-steel bubbler with this compound in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

-

Install the bubbler in the MOCVD system and heat it to a stable temperature to achieve the desired vapor pressure (a starting point could be around 95°C).

-

-

Deposition:

-

Heat the MOCVD reactor to the desired substrate temperature, in the range of 500-550°C.[2][3]

-

Flow the inert carrier gas through the this compound bubbler to transport the precursor vapor into the reaction chamber. The flow rate will need to be optimized for the specific reactor geometry.

-

Maintain a stable pressure within the reactor (atmospheric pressure has been reported to be effective).[2]

-

Continue the deposition for the desired amount of time to achieve the target film thickness.

-

-

Post-Deposition:

-

Stop the precursor flow and cool down the reactor to room temperature under an inert gas flow.

-

Remove the coated substrates for characterization.

-

Experimental Protocol: MOCVD of Antimony Oxide (Sb₆O₁₃)

This protocol describes the deposition of antimony oxide films.

Objective: To deposit a thin film of Sb₆O₁₃.

Materials:

-

This compound (Sb(OC₂H₅)₃) precursor

-

Oxygen (O₂) gas

-

Inert carrier gas (e.g., Nitrogen or Argon)

-

Substrates (e.g., Silicon, glass)

-

MOCVD reactor system

Protocol:

-

Substrate Preparation: Follow the same procedure as for antimony metal deposition.

-

Precursor Handling: Follow the same procedure as for antimony metal deposition.

-

Deposition:

-

Heat the MOCVD reactor to a substrate temperature of 600°C.[2][3][4]

-

Introduce the this compound precursor into the reaction chamber using the inert carrier gas.

-

Simultaneously, introduce a controlled flow of oxygen gas into the reactor. The addition of oxygen is noted to enhance the process.[2] The ratio of the precursor to oxygen flow rates will need to be optimized.

-

Maintain a stable pressure (atmospheric pressure has been reported).[2]

-

Continue the deposition to achieve the desired film thickness.

-

-

Post-Deposition: Follow the same procedure as for antimony metal deposition.

MOCVD of Antimony Sulfide (B99878) Films